N-(2-cyanophenyl)-2,6-difluorobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-cyanophenyl)-2,6-difluorobenzamide, also known as ABT-888 or Veliparib, is a small molecule inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes. It was first synthesized by Abbott Laboratories in 2001 and has since been extensively studied for its potential as a cancer treatment.
Mécanisme D'action
N-(2-cyanophenyl)-2,6-difluorobenzamide works by inhibiting PARP enzymes, which play a key role in repairing damaged DNA. When PARP enzymes are inhibited, cancer cells are unable to repair DNA damage caused by chemotherapy or radiation therapy, leading to cell death.
Biochemical and physiological effects:
This compound has been shown to have minimal toxicity and is generally well-tolerated by patients. However, some side effects have been reported, including nausea, fatigue, and anemia. Additionally, this compound has been shown to have some off-target effects on other enzymes, which may limit its effectiveness in certain situations.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-cyanophenyl)-2,6-difluorobenzamide has several advantages for laboratory experiments, including its high potency and specificity for PARP enzymes. However, its off-target effects and limited effectiveness in certain situations may limit its usefulness in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(2-cyanophenyl)-2,6-difluorobenzamide. One area of focus is the development of new and more effective PARP inhibitors. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments, such as immunotherapy and targeted therapy. Finally, there is ongoing research into the mechanisms of PARP inhibition and how it can be used to treat cancer.
Méthodes De Synthèse
The synthesis of N-(2-cyanophenyl)-2,6-difluorobenzamide involves several steps, including the reaction of 2,6-difluoroaniline with cyanogen bromide to form N-(2-cyanophenyl)-2,6-difluoroaniline, which is then reacted with benzoyl chloride to form this compound. The final product is purified using column chromatography.
Applications De Recherche Scientifique
N-(2-cyanophenyl)-2,6-difluorobenzamide has been extensively studied for its potential as a cancer treatment. It is primarily used in combination with chemotherapy or radiation therapy to enhance their effectiveness. The drug has been shown to be effective in treating various types of cancer, including breast, ovarian, and lung cancer.
Propriétés
IUPAC Name |
N-(2-cyanophenyl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F2N2O/c15-10-5-3-6-11(16)13(10)14(19)18-12-7-2-1-4-9(12)8-17/h1-7H,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBLDKMRBZOGCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=C(C=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.